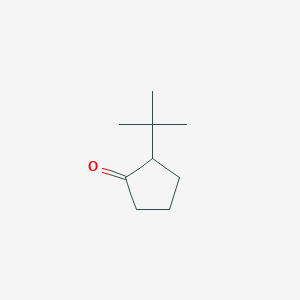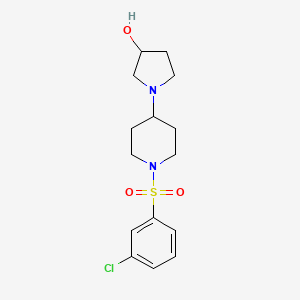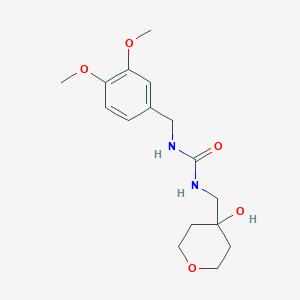![molecular formula C26H20FNO5 B2486946 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-99-8](/img/structure/B2486946.png)
3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmacology. Its synthesis and analysis are pivotal for understanding its chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related quinolinone derivatives involves strategic bond formation, utilizing eco-friendly protocols and conditions. For instance, a novel synthesis method developed by Yadav et al. (2020) describes an efficient and environmentally friendly protocol for synthesizing quinolinone derivatives using one-pot C–C and C–N bond-forming strategies in water, highlighting the compound's synthesis versatility and the push towards greener methods in organic chemistry (Yadav, S. S. Vagh, & Jeong, 2020).
Molecular Structure Analysis
Investigations into the molecular structure of quinolinone derivatives reveal their complex and varied configurations. For example, the analysis of 2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde by Clegg et al. (1999) showcases the intricate molecular arrangements and the influence of substituents on the compound's overall structure (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).
Chemical Reactions and Properties
The compound's chemical reactivity is illustrated through various reactions, including Heck-mediated synthesis and photochemically induced cyclization, as detailed by Pampín et al. (2003). These reactions underline the versatility and reactivity of quinolinone derivatives, providing pathways to a range of complex molecules (Pampín, Estévez, Estévez, Maestro, & Castedo, 2003).
Physical Properties Analysis
Quinolinone derivatives exhibit unique physical properties, such as fluorescence and stability in a wide pH range, making them suitable for various applications, including fluorescent labeling. Hirano et al. (2004) highlight the strong fluorescence and high stability of 6-Methoxy-4-quinolone, a related compound, across different pH levels (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives, such as their interactions and binding affinities, are crucial for their potential applications. Xu et al. (2005) discuss the binding of a quinolinone derivative to sigma-2 receptors, demonstrating its utility in pharmacological studies and the potential for therapeutic applications (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Activities
Research demonstrates the synthesis of novel derivatives that exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds have shown potent anticonvulsant activity, suggesting their potential use in treating convulsions (Rajasekaran et al., 2013).
Anticancer Activities
Several studies have focused on the development of derivatives as potent antitumor agents. For instance, compounds exhibiting significant inhibitory activity against various cancer cell lines have been identified, with some showing selective inhibition indicative of their potential as targeted anticancer therapies (Li-Chen Chou et al., 2010). Another study highlighted the synthesis and pharmacological evaluation of melanin-concentrating hormone receptor 1 antagonists, aiming to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) (S. Kasai et al., 2012).
Tubulin Polymerization Inhibition
Compounds have been identified that inhibit tubulin polymerization, a key mechanism in the anticancer activity of cytostatics. This inhibition disrupts microtubule assembly, leading to potential applications in cancer therapy (R. Gastpar et al., 1998).
Photophysical Properties and Optical Limiting
The synthesis and characterization of compounds with promising nonlinear optical properties have been conducted, identifying potential candidates for optical limiting applications. This research opens avenues for the development of new materials for photonic technologies (P. Ruanwas et al., 2010).
Mécanisme D'action
Target of Action
Compounds containing the1,3-benzodioxole moiety have been found to exhibit bioactivity, suggesting they interact with biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many compounds containing the1,3-benzodioxole moiety are known to be bioactive and can interact with various biological targets .
Biochemical Pathways
Compounds containing the1,3-benzodioxole moiety have been associated with various biological activities .
Pharmacokinetics
The presence of the1,3-benzodioxole moiety may influence these properties .
Action Environment
Such factors can generally impact the effectiveness of compounds containing the1,3-benzodioxole moiety .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-2-31-19-7-8-22-20(12-19)26(30)21(14-28(22)13-16-4-3-5-18(27)10-16)25(29)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNQZBDAKYEREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)
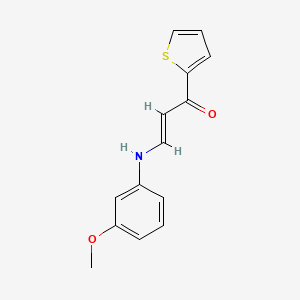
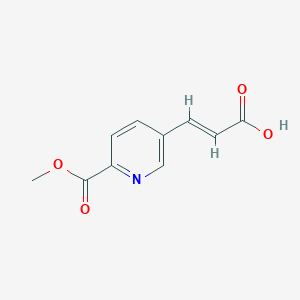
![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

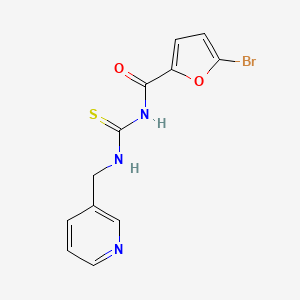
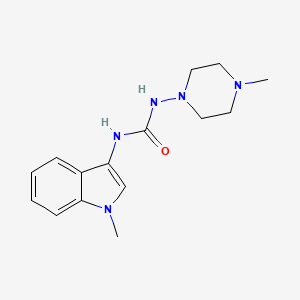
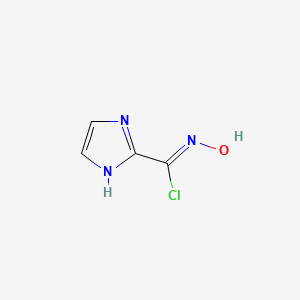
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)
